3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid is a synthetic organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group and a chlorothiophene moiety, which contribute to its unique chemical properties. The molecular formula is C₁₂H₁₆ClNO₄S, with a molecular weight of 305.78 g/mol. The structural features of this compound suggest potential applications in drug development and biochemistry due to its biological activities, including interactions with various enzymes and receptors involved in metabolic pathways .
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
The molecular structure of 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid can be represented as follows:
The compound's structure can be visualized using its SMILES representation: CC(C)(C)OC(=O)NC(CC(=O)O)c1ccc(Cl)s1 .
3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid participates in various chemical reactions, including:
These reactions are crucial for modifying the compound for specific biological applications or enhancing its pharmacological properties .
The mechanism of action for 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid involves:
The physical and chemical properties of 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid include:
These properties are essential for determining the compound's behavior in various environments and its suitability for different applications .
3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid has several potential scientific uses:
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5